molecular formula C13H14N2O4S B13062937 2-((Tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid

2-((Tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B13062937
M. Wt: 294.33 g/mol
InChI Key: IGSXUOJCIJZVJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((tert-Butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid is a versatile chemical building block in medicinal chemistry, serving as a critical precursor for the synthesis of novel thieno[2,3-b]pyridine derivatives. The presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group is a key feature, as it can be readily removed under mild acidic conditions to unveil the free amine for further functionalization . This scaffold is of significant interest in early-stage drug discovery, as related thieno[2,3-b]pyridine compounds have demonstrated promising biological activities in scientific research. For instance, such derivatives have been investigated as potent inhibitors of DRAK2 kinase for the potential preservation of pancreatic β-cell function in models of type 2 diabetes . Other research avenues include developing thieno[2,3-b]pyridine-based compounds that sensitize cancer cells to topoisomerase I inhibitors, offering a potential strategy to overcome chemoresistance . Furthermore, structural analogs have shown notable anti-proliferative activity against various cancer cell lines, including HCT-116 colon cancer and triple-negative breast cancer MDA-MB-231 cells . The carboxylic acid moiety on this scaffold allows for further diversification, enabling researchers to create amide libraries for comprehensive structure-activity relationship (SAR) studies .

Properties

Molecular Formula

C13H14N2O4S

Molecular Weight

294.33 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]thieno[2,3-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C13H14N2O4S/c1-13(2,3)19-12(18)15-10-8(11(16)17)7-5-4-6-14-9(7)20-10/h4-6H,1-3H3,(H,15,18)(H,16,17)

InChI Key

IGSXUOJCIJZVJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C2=C(S1)N=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Formation of the Thieno[2,3-b]pyridine Core

  • The core is typically synthesized starting from 1,3-dione derivatives bearing appropriate substituents, which undergo cyclization with cyanothioacetamide in the presence of a base such as triethylamine in ethanol. This forms substituted 2-mercaptonicotinonitrile intermediates, which then cyclize intramolecularly to yield the thieno[2,3-b]pyridine scaffold.

  • Alternative methods include palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) between halogenated nicotinonitrile derivatives and boronic acids, followed by nucleophilic aromatic substitution (S_NAr) with thiol-containing reagents to form the thienopyridine ring system.

Introduction of the Boc-Protected Amino Group

  • The amino group at position 2 is protected using di-tert-butyl dicarbonate (Boc_2O) under basic conditions. Common bases include sodium hydroxide or 4-dimethylaminopyridine (DMAP), often in solvents like acetonitrile or dichloromethane.

  • This Boc protection stabilizes the amino functionality, preventing side reactions during subsequent steps and improving solubility and handling.

Carboxylation to Install the Carboxylic Acid Group

  • The carboxylic acid at position 3 is introduced either by direct carboxylation of a suitable precursor or by hydrolysis of ester intermediates.

  • Carboxylation can involve the use of carbon dioxide under basic conditions or other carboxylating agents. Hydrolysis of esters (e.g., ethyl esters) under acidic or basic conditions is a common approach to yield the free acid.

Reaction Conditions and Purification

Step Typical Reagents/Conditions Notes
Thieno[2,3-b]pyridine core 1,3-dione + cyanothioacetamide, EtOH, triethylamine Reaction monitored by TLC; yields intermediates
Boc Protection Di-tert-butyl dicarbonate, base (NaOH/DMAP), solvent Room temperature to mild heating; high selectivity
Carboxylation / Hydrolysis CO2/base or ester hydrolysis (acid/base) Purification by recrystallization or chromatography
Purification Column chromatography, HPLC, recrystallization Purity >95% confirmed by NMR and LC-MS
  • Reaction progress is commonly monitored by thin layer chromatography (TLC).

  • Purification methods include silica gel column chromatography, high-performance liquid chromatography (HPLC), and recrystallization to achieve high purity.

Research Findings and Optimization

  • The choice of solvent and base for Boc protection significantly affects reaction efficiency; acetonitrile with DMAP has been found to provide high yields with minimal side products.

  • Palladium-catalyzed cross-coupling reactions for thienopyridine core formation require careful control of temperature and catalyst loading to minimize byproducts and facilitate separation.

  • Hydrolysis conditions for ester intermediates must be optimized to prevent degradation of the Boc group and maintain the integrity of the heterocyclic system.

Summary Table of Key Preparation Steps

Preparation Stage Key Reagents/Conditions Outcome/Remarks
Cyclization to form core 1,3-dione + cyanothioacetamide, EtOH, triethylamine Thieno[2,3-b]pyridine scaffold formation
Boc Protection of amino group Di-tert-butyl dicarbonate, base (NaOH or DMAP), solvent Boc-protected amino group, enhanced stability
Carboxylation / Ester hydrolysis CO2/base or acid/base hydrolysis of ester Introduction of carboxylic acid functionality
Purification Column chromatography, HPLC, recrystallization >95% purity, confirmed by NMR and LC-MS

Chemical Reactions Analysis

Types of Reactions

2-((Tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of reduced thieno[2,3-b]pyridine derivatives .

Scientific Research Applications

Kinase Inhibition and Cancer Therapy

One of the primary applications of 2-((tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid is its role as an inhibitor of the IκB kinase (IKK) complex. This complex is crucial in the NF-κB signaling pathway, which is implicated in various inflammatory diseases and cancers. Research indicates that compounds derived from thieno[2,3-b]pyridine structures can effectively inhibit IKK activity, thereby reducing the progression of IKK-mediated diseases such as:

  • Autoimmune disorders
  • Inflammatory diseases
  • Various cancers including lymphoid and epithelial malignancies .

The inhibition of NF-κB activation can lead to decreased expression of pro-inflammatory cytokines and other mediators involved in cancer progression .

Antimicrobial and Antiviral Activities

Compounds similar to 2-((tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid have demonstrated significant antimicrobial and antiviral properties. Studies have highlighted their effectiveness against a variety of pathogens, including bacteria and viruses, making them potential candidates for developing new antibiotics and antiviral agents .

Anti-inflammatory Properties

The anti-inflammatory effects of thieno[2,3-b]pyridine derivatives have been well-documented. These compounds can modulate inflammatory responses by inhibiting key signaling pathways associated with inflammation. This property positions them as promising agents in treating chronic inflammatory conditions .

Case Study 1: Inhibition of IKK Activity

In a study published by the European Patent Office, derivatives of thieno[2,3-b]pyridine were evaluated for their ability to inhibit IKK activity. The results indicated that these compounds significantly reduced NF-κB activation in cellular models, suggesting their potential use in therapeutic interventions for cancer and inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

Research outlined in various pharmacological studies has demonstrated that thieno[2,3-b]pyridine derivatives exhibit notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings support further investigation into their use as novel antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-((tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of 2-((tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid are compared below with related thienopyridine derivatives, highlighting key differences in substituents, biological activity, and applications.

Structural and Functional Group Variations

Table 1: Structural Comparison of Thienopyridine Derivatives
Compound Name Molecular Formula Substituents Key Features Biological Activity/Application References
2-((Tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid C₁₃H₁₄N₂O₄S Boc-protected amino (C2), carboxylic acid (C3) Boc group enhances synthetic stability; carboxylic acid allows derivatization Intermediate for kinase inhibitors (e.g., anticancer agents)
3-Amino-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid C₁₅H₉F₃N₂O₂S Trifluoromethyl (C4), phenyl (C6), amino (C3), carboxylic acid (C2) Trifluoromethyl increases lipophilicity; phenyl enhances π-stacking Potential anticancer/antimicrobial applications (structural analog)
2-(Oxalyl-amino)-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxylic acid C₁₀H₁₀N₂O₅S Oxalyl-amino (C2), tetrahydro ring (C4–C7), carboxylic acid (C3) Tetrahydro ring reduces aromaticity; oxalyl group modifies reactivity Studied in GPCR signaling (e.g., cardiovascular disease)
Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate C₁₉H₁₄BrN₂O₃S Bromobenzofuran (C6), ethyl ester (C2), amino (C3) Bromine enables cross-coupling reactions; ester group simplifies purification Intermediate for polyheterocyclic synthesis
4-Phenylpyridine-3-carboxylic acid derivatives Varies Phenyl (C4), hydroxyl/amine substituents Neurotropic activity; anticonvulsant properties Anticonvulsant agents (e.g., corazole-induced seizure inhibition)

Key Spectral Data

  • IR Spectroscopy: Amino groups in thienopyridines show characteristic NH stretches at 3320–3151 cm⁻¹, while carbonyl groups (e.g., carboxylic acid) absorb at 1666–1640 cm⁻¹ .
  • LCMS : Boc-protected derivatives typically exhibit molecular ion peaks around m/z 494 (M+H) ().

Biological Activity

2-((Tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid, with the CAS number 1042441-74-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H14N2O4S
  • Molecular Weight : 294.33 g/mol
  • Melting Point : 199-201 °C

Synthesis

The synthesis of 2-((tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid involves several steps:

  • Starting Material : tert-butyl (3-bromothieno[2,3-b]pyridin-2-yl)carbamate.
  • Reagents : n-butyllithium, carbon dioxide, hydrochloric acid.
  • Yield : Approximately 82% under optimal conditions .

Antitumor Activity

Recent studies have indicated that derivatives of thieno[2,3-b]pyridine compounds exhibit significant antitumor properties. Specifically:

  • A compound structurally similar to 2-((tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid was evaluated for its ability to disrupt the interaction between TRBP and Dicer, critical in miRNA biosynthesis linked to various cancers. This study highlighted the compound's potential as an anticancer agent with nanomolar inhibitory activity (EC50 = 0.66 nM) .

Kinase Inhibition

The compound has been explored for its role as an inhibitor of the IκB kinase (IKK) complex:

  • Inhibiting IKK can be beneficial in treating autoimmune and inflammatory diseases as well as certain cancers. The thieno[2,3-b]pyridine derivatives have shown promise in this area by modulating NF-κB signaling pathways which are pivotal in inflammatory responses and cancer progression .

Study on Antimicrobial Activity

A study evaluated several thieno[2,3-b]pyridine derivatives against Mycobacterium abscessus, revealing promising results:

  • Minimum inhibitory concentrations (MICs) ranged from 6.25 to 12.5 μM for specific derivatives, indicating effective antimicrobial properties without cytotoxic effects on mammalian cell lines .

Research Findings Summary

The following table summarizes key findings related to the biological activity of 2-((tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid:

Activity Mechanism/Target IC50/EC50 Value Reference
AntitumorDisruption of TRBP-Dicer interactionEC50 = 0.66 nM
Kinase InhibitionIκB Kinase ComplexNot specified
AntimicrobialMycobacterium abscessusMIC = 6.25 - 12.5 μM

Q & A

Basic: What are the optimal methods for synthesizing and purifying 2-((tert-butoxycarbonyl)amino)thieno[2,3-b]pyridine-3-carboxylic acid?

Methodological Answer:
The synthesis involves multi-step protection and deprotection strategies. A validated approach includes:

  • Step 1: Boc protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DIPEA in THF .
  • Step 2: Hydrolysis of the ester intermediate (e.g., methyl or ethyl ester) to the carboxylic acid using LiOH in a THF:MeOH:H₂O (5:3:1) mixture at 0°C for 16 hours .
  • Step 3: Purification via column chromatography (silica gel, 2% MeOH/DCM) or acid-base extraction (neutralization with citric acid to pH 4 for precipitation) .
  • Critical Note: Monitor reaction progress using LCMS (e.g., target m/z 423 [M⁺] for intermediates) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Key analytical methods include:

  • ¹H NMR: Look for characteristic peaks: δ 1.32 (s, Boc CH₃), δ 7.02–8.13 (thienopyridine aromatic protons) .
  • IR Spectroscopy: Confirm Boc (C=O stretch at ~1680–1720 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3300 cm⁻¹) groups .
  • Mass Spectrometry: Exact mass analysis (e.g., m/z 398.1226 for related derivatives) to validate molecular formula .

Basic: What safety precautions are necessary when handling Boc-protected intermediates?

Methodological Answer:

  • Hazard Mitigation: Boc-protected compounds may release tert-butyl alcohol and CO₂ upon decomposition. Use fume hoods and personal protective equipment (PPE) .
  • Storage: Store at 2–8°C under inert gas (N₂ or Ar) to prevent moisture-induced degradation .
  • Emergency Protocols: Neutralize spills with sodium bicarbonate and dispose via approved chemical waste channels .

Advanced: How can the cytotoxicity of this compound be evaluated in drug-resistant cell lines?

Methodological Answer:

  • Assay Design: Use MTT or SRB assays on sensitive vs. multidrug-resistant (MDR) cancer cell lines (e.g., KB-V1/VCR for P-gp overexpression) .
  • Dose-Response: Test concentrations from 0.1–100 µM, with doxorubicin as a positive control. Calculate IC₅₀ values using nonlinear regression .
  • Mechanistic Studies: Combine with efflux pump inhibitors (e.g., verapamil) to assess MDR reversal potential .

Advanced: What strategies enable functionalization of the carboxylic acid group for SAR studies?

Methodological Answer:

  • Amide Formation: Use coupling reagents like TSTU or HATU with DIPEA in DMF to react with amines .
  • Esterification: Convert to methyl/ethyl esters via Fischer esterification (H₂SO₄ catalyst in refluxing alcohol) for improved cell permeability .
  • Prodrug Design: Attach bioreversible groups (e.g., pivaloyloxymethyl) via carbodiimide-mediated coupling .

Advanced: How can coupling reactions be optimized for introducing heterocyclic substituents?

Methodological Answer:

  • Reagent Selection: Use DPPA (diphenylphosphoryl azide) with DIPEA in tert-BuOH at 100°C for 2 hours to form urea or carbamate linkages .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of thienopyridine intermediates .
  • Monitoring: Track reaction completion via TLC (silica gel, UV detection) or HPLC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.